molecular formula C13H14N2O2S B231509 Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate CAS No. 15865-96-0

Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B231509
CAS No.: 15865-96-0
M. Wt: 262.33 g/mol
InChI Key: VQXNEYSGMWEITA-UHFFFAOYSA-N
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Description

Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with aniline and thiourea. The reaction is carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of thiazole derivatives with different functional groups .

Scientific Research Applications

Chemistry

Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate serves as a crucial building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions facilitate the formation of more complex molecules and derivatives.

Table 1: Chemical Reactions of this compound

Reaction TypeProducts FormedCommon Reagents
OxidationSulfoxides/SulfonesHydrogen peroxide, m-chloroperbenzoic acid
ReductionAmines/AlcoholsLithium aluminum hydride, sodium borohydride
SubstitutionThiazole DerivativesHalogens, alkyl halides

Biology

The compound exhibits significant biological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown that thiazole derivatives can act as enzyme inhibitors and ligands in receptor studies .

Case Study: Anticancer Activity
A study evaluated the anticancer effects of thiazole derivatives against liver carcinoma cell lines (HEPG2). The results indicated that certain derivatives exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin .

Medicine

Thiazole derivatives are extensively researched for their therapeutic potential. This compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways, making it a candidate for drug development .

Table 2: Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialInhibits bacterial growth
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation markers

Corrosion Inhibition

This compound has been studied for its effectiveness as a corrosion inhibitor for metals such as aluminum in acidic environments. The compound forms a protective film on metal surfaces, significantly reducing corrosion rates.

Case Study: Corrosion Inhibition Efficiency
Research demonstrated that the corrosion inhibition efficiency of this compound increases with temperature. Experiments showed up to a 90% reduction in corrosion rates at elevated temperatures compared to untreated samples.

Material Development

In addition to its protective properties in metal industries, this compound is also utilized in developing new materials with enhanced durability and resistance to environmental factors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the anilino group enhances its potential as a ligand for various biological targets, making it a valuable compound for drug discovery and development .

Biological Activity

Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its role in various biological activities. The molecular formula is C13H13N1O2SC_{13}H_{13}N_{1}O_{2}S, and it has a molecular weight of approximately 253.31 g/mol. The thiazole moiety contributes to the compound's reactivity and interaction with biological targets.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with thiazole rings exhibit cytotoxic effects against various cancer cell lines.

  • A study demonstrated that derivatives of thiazole showed significant activity against HepG2 hepatocellular carcinoma cells with IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Structure-activity relationship (SAR) analyses suggest that substitutions on the phenyl ring are crucial for enhancing anticancer activity. Specifically, the presence of electron-donating groups increases potency .

Antimicrobial Activity

The compound also exhibits antimicrobial properties . Thiazoles have been investigated for their ability to inhibit bacterial growth and show promise as potential antibiotics.

  • This compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria in vitro.
  • Further studies indicated that modifications to the thiazole structure could enhance its antimicrobial efficacy.

Anticonvulsant Effects

Recent research has explored the anticonvulsant effects of thiazole derivatives. Compounds similar to this compound were tested in picrotoxin-induced seizure models.

  • Some analogues displayed protective effects comparable to established anticonvulsants like sodium valproate, indicating a potential therapeutic role in epilepsy management .

Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerSignificant cytotoxicity against HepG2 cells (IC50 < 10 µM)
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticonvulsantComparable efficacy to sodium valproate in seizure models

The mechanisms underlying the biological activities of this compound involve:

  • Cell Cycle Arrest : Induction of apoptosis in cancer cells through modulation of key regulatory proteins such as Bcl-2 and activation of caspases .
  • Inhibition of Enzymatic Activity : Thiazoles are known to interact with various enzymes implicated in cancer progression and microbial resistance.
  • Ion Channel Modulation : The anticonvulsant effects may be attributed to the compound's ability to modulate ion channels involved in neuronal excitability.

Properties

IUPAC Name

ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-3-17-12(16)11-9(2)14-13(18-11)15-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXNEYSGMWEITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355588
Record name Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15865-96-0
Record name Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of phenylthiourea (5.04 g, 33.1 mmol) and 2-chloro-3-oxo-butyric acid ethyl ester (4.8 mL, 34.8 mmol) in ethanol (50 mL) was refluxed for 19 h before it was cooled to room temperature and concentrated in vacuo. It was partitioned between ethyl acetate and saturated sodium bicarbonate, the organic layer was washed with brine, dried over anhydrous sodium sulfate and concentrated in vacuo to give the title compound as a yellow solid (8.18 g): MS: (+) m/z 263.0 (M+1).
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 70 ml of ethanol, 10.7 g (70 mmol) of phenylthiourea and 11.6 g (70 mmol) of ethyl 2-chloro-3-oxobutanate were dissolved, followed by heating under refluxing for 8 hours. The reaction liquid was concentrated and dissolved in ethyl acetate and the organic layer was washed with an aqueous solution of sodium carbonate, water and a saturated saline solution in this order, followed by drying over anhydrous magnesium sulfate and concentrating under reduced pressure. Solid obtained was washed with diisopropyl ether to obtain 16.8 g (yield: 91%) of ethyl 4-methyl-2-(N-phenylamino)thiazole-5-carboxylate. (2) To 50 ml of ethanol, 12.8 g (49 mmol) of ethyl-4-methyl-2-(N-phenylamino)thiazole-5-carboxylate was dissolved, followed by adding 24 g (150 mmol) of 25% sodium hydroxide aqueous solution, and stirring at 80° C. for 15 hours. The reaction liquid was poured into ice water, and acetic acid was added to make acidic. Crystal precipitated was filtered, washed with water and a mixed solvent of hexane/ethyl acetate and dried to obtain 5.50 g (yield: 48%) of 4-methyl-2-(N-phenylamino)thiazole-5-carboxylic acid.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

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